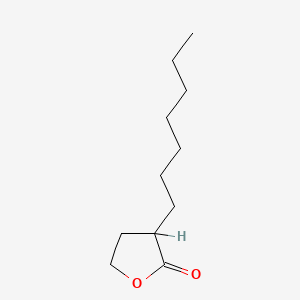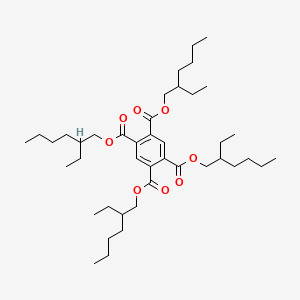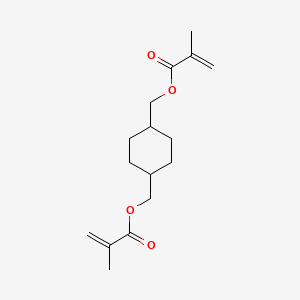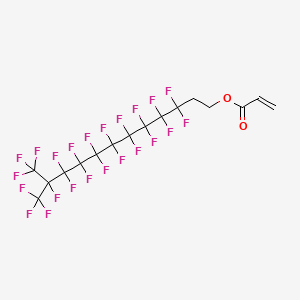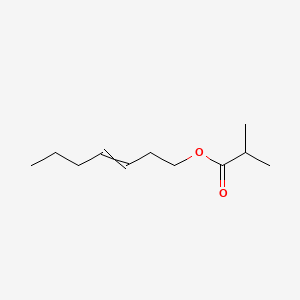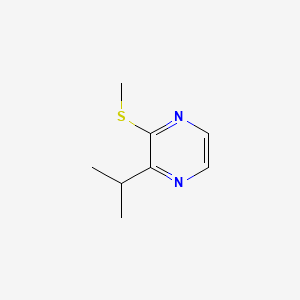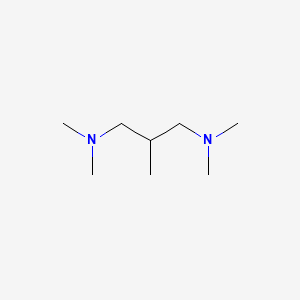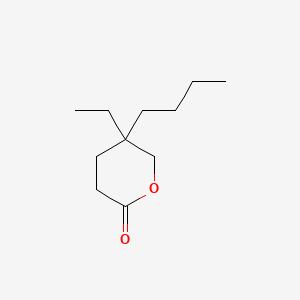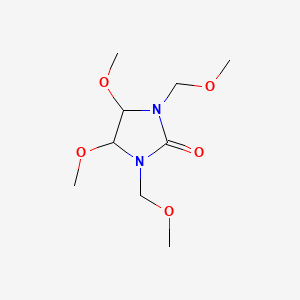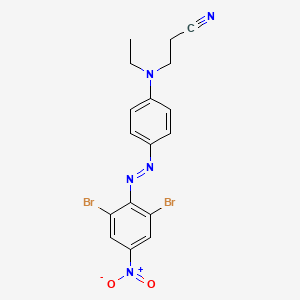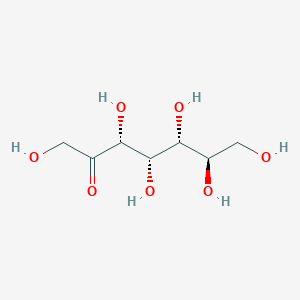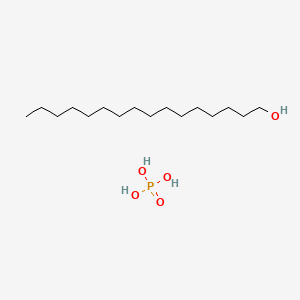
Trimethyl(4-phenylbutyl)silane
Übersicht
Beschreibung
Trimethyl(4-phenylbutyl)silane is an organosilicon compound with the molecular formula C13H22Si. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound consists of a silicon atom bonded to three methyl groups and a 4-phenylbutyl group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(4-phenylbutyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 4-phenyl-1-butene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, enhances the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(4-phenylbutyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or peracids.
Reduction: It can act as a reducing agent in the presence of suitable catalysts, such as palladium or platinum.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Palladium or platinum catalysts; room temperature to moderate temperatures.
Substitution: Halogens, electrophiles; ambient conditions.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl(4-phenylbutyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Wirkmechanismus
The mechanism of action of Trimethyl(4-phenylbutyl)silane involves its ability to donate hydride ions (H-) or act as a radical donor in various chemical reactions. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it an effective reagent in reduction and hydrosilylation reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with electrophiles or radicals to form stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups, used in hydrosilylation reactions.
Phenylsilane: Contains a phenyl group bonded to silicon, used in the synthesis of silicon-containing organic compounds.
Uniqueness
Trimethyl(4-phenylbutyl)silane is unique due to its combination of a phenylbutyl group and three methyl groups bonded to silicon. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in various applications. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
trimethyl(4-phenylbutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHAURGGCWYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339087 | |
| Record name | Trimethyl(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-82-2 | |
| Record name | Trimethyl(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


